molecular formula C8H14FN B8230109 3-Fluoro-9-azabicyclo[3.3.1]nonane

3-Fluoro-9-azabicyclo[3.3.1]nonane

Cat. No.: B8230109
M. Wt: 143.20 g/mol
InChI Key: ZELMZWZXYGWLCK-UHFFFAOYSA-N
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Description

3-Fluoro-9-azabicyclo[3.3.1]nonane (CAS 1472659-76-9) is a fluorinated derivative of the 9-azabicyclo[3.3.1]nonane scaffold, a structure of high significance in medicinal chemistry and organic synthesis. This compound features a bridged bicyclic framework with a nitrogen atom at the 9-position and a fluorine atom at the 3-position, yielding a molecular formula of C8H14FN and a molecular weight of 143.20 g/mol . The bicyclo[3.3.1]nonane core is a privileged structure found in numerous biologically active natural products and synthetic compounds, particularly for its application in anticancer research . This core moiety is predominant in many life-saving medicines and is known for its exceptional characteristics, serving as a key intermediate in the construction of complex molecular targets . The incorporation of a fluorine atom can significantly modulate the molecule's electronic properties, metabolic stability, and bioavailability, making it a valuable building block for drug discovery. Specifically, azabicyclo[3.3.1]nonane architectures are explored as potent anticancer entities, enzyme inhibitors, and molecular tweezers . Furthermore, the N-oxyl derivative of the related 9-azabicyclo[3.3.1]nonane (ABNO) is widely recognized as an efficient catalyst in the aerobic oxidation of alcohols, demonstrating the utility of this scaffold in synthetic methodology . This product is intended for research purposes as a key synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-9-azabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FN/c9-6-4-7-2-1-3-8(5-6)10-7/h6-8,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELMZWZXYGWLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Skeleton Construction via Condensation and Cyclization

The 9-azabicyclo[3.3.1]nonane framework is classically synthesized through a multi-step sequence involving acetone dicarboxylic acid (1) and glutaraldehyde (2). As demonstrated in the preparation of 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) , the initial step involves acid-catalyzed condensation of 1 and 2 to form a bicyclic ketone intermediate (3). This reaction proceeds in aqueous sulfuric acid at 0–10°C, followed by neutralization and extraction .

Reductive Amination and Fluorine Incorporation

Following skeleton construction, reductive amination is critical. In the ABNO synthesis , sodium borohydride reduces the ketone (3) to alcohol (4), which undergoes acid-mediated dehydration to form an olefin (5). Subsequent hydrogenation over Pd(OH)₂/C yields the saturated amine (6).

Fluorine-Specific Modifications :

  • Electrophilic fluorination : Treating intermediate 5 (olefin) with XeF₂ or F₂ gas under controlled conditions could introduce fluorine via radical or ionic mechanisms.

  • Nucleophilic displacement : Introducing a leaving group (e.g., mesylate or tosylate) at the 3-position of 4 (alcohol), followed by treatment with KF or tetrabutylammonium fluoride (TBAF).

Catalytic Cyclization Approaches

Transition metal catalysis offers alternative pathways. The cobalt(I)-catalyzed [6π + 2π] cycloaddition reported for 9-azabicyclo[4.2.1]nona-2,4,7-trienes suggests adaptability. While the ring system differs, analogous strategies using fluorinated azepines or dienes could yield 3-fluoro-9-azabicyclo[3.3.1]nonane precursors.

Proposed Reaction Schema :

  • Prepare a fluorinated azepine derivative.

  • Employ Co(I) catalysts (e.g., CpCo(CO)₂) to facilitate cycloaddition with dienophiles.

  • Hydrogenate the resulting unsaturated bicyclic compound to achieve saturation.

Functional Group Interconversion

The synthesis of endo-3-amino-N-Boc-9-azabicyclo[3.3.1]nonane illustrates the feasibility of 3-position functionalization. By replacing the amino group with fluorine via diazotization and fluorodeamination (Balz-Schiemann reaction), this route could yield the target compound.

Stepwise Process :

  • Protect the amine with Boc anhydride.

  • Convert the amino group to a diazonium salt using NaNO₂/HCl.

  • Decompose the diazonium salt with HF or HBF₄ to substitute with fluorine.

Challenges and Optimization Considerations

  • Steric and electronic effects : Fluorine’s electronegativity may hinder cyclization or reduction steps. Adjusting reaction temperatures (e.g., lower temps for acid-sensitive intermediates) or using milder reductants (e.g., LiAlH₄ vs. NaBH₄) could mitigate side reactions.

  • Purification hurdles : Fluorinated compounds often exhibit unique solubility profiles. Chromatography conditions (e.g., hexane/EtOAc gradients) must be optimized, as evidenced in the isolation of ABNO .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmacological agent due to its structural characteristics that enhance lipophilicity and binding affinity to biological targets. This section outlines its medicinal applications:

Neuropharmacology

Research indicates that compounds similar to 3-fluoro-9-azabicyclo[3.3.1]nonane may interact with neurotransmitter systems, presenting potential therapeutic uses in treating neurological disorders such as depression and anxiety. The compound's ability to inhibit the reuptake of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) positions it as a candidate for developing new antidepressants with fewer side effects compared to traditional tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs) .

Anticancer Activity

Preliminary studies suggest that derivatives of 9-azabicyclo[3.3.1]nonane exhibit anticancer properties. Compounds sharing structural similarities have shown significant growth inhibition against various cancer cell lines, indicating their potential as anticancer agents .

Materials Science

The unique structure of this compound also makes it a subject of interest in materials science:

Polymer Chemistry

Due to its rigidity and specific functional groups, this compound can be utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. The incorporation of such bicyclic structures into polymer matrices can lead to improved performance in various applications .

Drug Delivery Systems

The lipophilic nature of this compound enhances its suitability for drug delivery systems, particularly in targeted therapies where controlled release is essential for maximizing therapeutic effects while minimizing side effects .

Case Studies

Case Study 1: Antidepressant Development
A study focused on synthesizing derivatives of 9-azabicyclo[3.3.1]nonane demonstrated their effectiveness as monoamine reuptake inhibitors in preclinical models of depression, showing promise for developing new antidepressants with improved safety profiles .

Case Study 2: Anticancer Research
Another investigation into structurally similar compounds revealed significant anticancer activity against multiple cell lines (e.g., SNB-19, OVCAR-8), supporting the hypothesis that modifications to the bicyclic structure can enhance biological activity .

Comparative Analysis Table

Compound NameKey FeaturesPotential Applications
This compoundBicyclic structure with fluorine and nitrogenAntidepressant development, anticancer agents
7-Fluoro-9-azabicyclo[3.3.1]nonaneSimilar structure without fluorine at position 7Neuropharmacology
9-Azabicyclo[3.3.1]nonaneLacks additional functional groupsBasic research applications

Mechanism of Action

The mechanism of action of 3-Fluoro-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Table 1: Comparison of Heteroatom-Substituted Bicyclo[3.3.1]nonane Derivatives

Compound Heteroatom Key Properties Applications References
9-Azabicyclo[3.3.1]nonane N Basic nitrogen enables hydrogen bonding; forms salts with acids. Pharmaceutical intermediates
9-Thiabicyclo[3.3.1]nonane S Sulfur enhances nucleophilic substitution reactivity; used in click chemistry. Insecticides, drug delivery
9-Selenabicyclo[3.3.1]nonane Se Selenium provides anchimeric assistance (>100x vs. S/N); high GPx activity. Antioxidants, metabolic correctors
3,7-Dioxa-9-azabicyclo[3.3.1]nonane O Oxygen atoms increase polarity and solubility. FGFR kinase inhibitors

Key Findings :

  • The selenium analog exhibits superior anchimeric assistance in nucleophilic substitutions compared to sulfur or nitrogen, enabling faster reaction kinetics .
  • Oxygen-containing derivatives (e.g., 3,7-dioxa-9-azabicyclo) are prioritized for solubility-driven applications like kinase inhibition .

Substituent Effects on Bioactivity

Table 2: Impact of Substituents on Pharmacological Activity

Compound Substituent Activity Mechanism References
3-Fluoro-9-azabicyclo[3.3.1]nonane Fluorine (C3) Potential CNS modulation (hypothesized) Electronegativity alters receptor binding. N/A*
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Methyl (N9), amine (C3) Ganglionic blocking, curare-like activity Competitive neuromuscular blockade
Bispidine derivatives (3,7-diazabicyclo) Carbonyl groups Anticancer activity via PA metabolism modulation Apoptosis induction
2,6-Dichloro-9-selenabicyclo[3.3.1]nonane Chlorine (C2/C6) GPx mimetic activity; reduces oxidative stress during vaccination Scavenges reactive oxygen species

Key Findings :

  • Methyl substitution at N9 (e.g., 9-methyl derivatives) enhances ganglionic blocking activity, critical for neuromuscular applications .

Key Findings :

  • Selenium-based derivatives achieve high yields in click chemistry but require careful handling due to toxicity .

Biological Activity

3-Fluoro-9-azabicyclo[3.3.1]nonane is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H14FNC_9H_{14}FN, with a molecular weight of approximately 155.22 g/mol. Its structure features a bicyclic framework that is characteristic of several pharmacologically active compounds.

PropertyValue
Molecular FormulaC₉H₁₄FN
Molecular Weight155.22 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes:

  • Receptor Binding : The compound has been studied for its affinity towards sigma receptors, particularly sigma-2 receptors, which are implicated in various neurological and cancer-related processes. Research indicates that it may act as a selective ligand for these receptors, exhibiting high binding affinity (K(i) values in the nanomolar range) .
  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or altering their conformation, thereby affecting metabolic pathways .

Antimicrobial Activity

Research has demonstrated that derivatives of the azabicyclo[3.3.1]nonane framework exhibit antimicrobial properties. A study evaluated several analogs against bacterial and fungal strains, showing promising results for certain compounds derived from this bicyclic structure .

Case Study: Sigma Receptor Ligands

A series of N-substituted analogs of 9-azabicyclo[3.3.1]nonane were synthesized and tested for sigma receptor binding affinity. Among these, compounds WC-26 and WC-59 showed exceptional potency as sigma-2 receptor ligands with K(i) values of 2.58 nM and 0.82 nM respectively, highlighting the potential for therapeutic applications in conditions like cancer .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound:

  • Synthesis of Derivatives : A practical synthetic route was developed to create stable nitroxyl radicals from the azabicyclo framework, which demonstrated enhanced catalytic activity compared to traditional nitroxyl radicals like TEMPO .
  • In Vivo Studies : Pharmacokinetic profiling in animal models indicated favorable absorption and distribution characteristics for certain derivatives, suggesting their potential as therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-9-azabicyclo[3.3.1]nonane
Reactant of Route 2
3-Fluoro-9-azabicyclo[3.3.1]nonane

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